4-bromo-N-(2,2,2-trifluoroethyl)aniline
Description
Classification and Structural Characteristics
4-bromo-N-(2,2,2-trifluoroethyl)aniline belongs to the class of halogenated aromatic amines, specifically categorized as a brominated trifluoroethyl-substituted aniline derivative. The compound exhibits a molecular formula of C8H7BrF3N with a molecular weight of 254.05 daltons. The structural architecture features a benzene ring substituted with a bromine atom at the para position relative to the amino group, while the nitrogen atom bears a 2,2,2-trifluoroethyl substituent.
The International Union of Pure and Applied Chemistry name for this compound is this compound, reflecting its systematic nomenclature based on the aniline core structure. The Chemical Abstracts Service registry number 50885-29-5 provides unique identification for this compound in chemical databases. The Simplified Molecular Input Line Entry System representation is FC(F)(F)CNC1=CC=C(Br)C=C1, which encodes the structural connectivity in a linear format.
The molecular architecture of this compound exhibits significant electronic effects due to the presence of both electron-withdrawing groups. The trifluoroethyl moiety attached to the nitrogen atom introduces strong electronegativity through the three fluorine atoms, while the bromine substituent on the aromatic ring provides additional electronic modulation. These structural features contribute to the compound's reactivity profile and its utility in synthetic applications.
Table 1: Key Structural Parameters of this compound
Historical Context and Research Significance
The development of this compound as a research compound can be traced through chemical database records, with its initial documentation appearing in 2009. The compound was created in chemical databases on May 28, 2009, and has undergone recent modifications as late as May 24, 2025, indicating ongoing research interest and database updates. This timeline reflects the compound's relatively recent emergence in the synthetic chemistry landscape, coinciding with increased interest in fluorinated organic compounds for pharmaceutical and materials applications.
The research significance of this compound has been particularly notable in the field of biocatalytic synthesis. Groundbreaking work has demonstrated its utility as a substrate in enzyme-catalyzed carbene transfer reactions, specifically in the synthesis of enantioenriched α-trifluoromethyl amines. These applications represent a significant advancement in the biocatalytic toolbox, as they involve enzyme-catalyzed carbene transfer reactions that do not occur naturally.
In large-scale synthetic applications, research has shown that this compound can be successfully utilized in preparative reactions. One notable example involved a large-scale reaction using 4-bromoaniline and related carbene donors, which yielded 60 milligrams of α-trifluoromethyl-amino ester products with 75% isolated yield. This demonstrates the compound's practical viability for synthetic applications beyond laboratory-scale reactions.
The compound's significance extends to its role in developing new synthetic methodologies. Research has established that this compound can serve as an effective substrate in biocatalytic N-H carbene insertion reactions catalyzed by engineered variants of cytochrome c552 from Hydrogenobacter thermophilus. These reactions achieve high yields of up to 99% and excellent enantioselectivity ratios of 95:5, highlighting the compound's value in asymmetric synthesis.
Comparative Analysis with Related Halogenated Anilines
The structural and chemical properties of this compound can be better understood through comparison with related halogenated aniline derivatives. This comparative analysis reveals important insights into structure-activity relationships and synthetic utility patterns within this chemical class.
4-bromo-2-(trifluoromethyl)aniline represents a closely related compound with the Chemical Abstracts Service number 445-02-3 and molecular formula C7H5BrF3N. This compound differs from this compound in the position and nature of the trifluoromethyl substitution, with the trifluoromethyl group attached directly to the aromatic ring rather than to the nitrogen atom through an ethyl linker. The molecular weight of 240.02 grams per mole reflects the absence of the ethyl bridge present in the target compound.
The electronic effects and reactivity patterns differ significantly between these structural isomers. While 4-bromo-2-(trifluoromethyl)aniline exhibits direct aromatic ring substitution with the trifluoromethyl group, creating strong electron-withdrawing effects on the aromatic system, this compound shows the trifluoroethyl substitution on the nitrogen atom, which modulates the electron density through inductive effects rather than direct conjugation.
4-bromo-3-(trifluoromethyl)aniline provides another important comparison point, with Chemical Abstracts Service number 393-36-2 and molecular formula C7H5BrF3N. This compound features the trifluoromethyl group at the meta position relative to the amino group, contrasting with the ortho positioning in 4-bromo-2-(trifluoromethyl)aniline. Synthetic approaches to this compound involve bromination of 3-(trifluoromethyl)aniline using N-bromosuccinimide in N,N-dimethylformamide, achieving yields of 92%.
Table 2: Comparative Analysis of Related Halogenated Anilines
Additional structural variants include compounds with different substitution patterns, such as 4-bromo-2-methyl-N-(2,2,2-trifluoroethyl)aniline with Chemical Abstracts Service number 1021135-55-6 and molecular weight 268.07 grams per mole. This compound incorporates both the trifluoroethyl nitrogen substitution pattern found in the target compound and an additional methyl group on the aromatic ring, providing insights into the effects of multiple substitutions on chemical properties.
The comparative analysis also extends to compounds with different halogen substitution patterns, such as 2-bromo-4-methyl-N-(2,2,2-trifluoroethyl)aniline, which features bromine at the ortho position relative to the amino group. These positional isomers demonstrate how the location of substituents can significantly influence chemical reactivity and synthetic utility.
The synthetic accessibility of these related compounds varies considerably based on their substitution patterns. While some compounds like 4-bromo-3-(trifluoromethyl)aniline can be synthesized through direct bromination reactions with high yields, others require more complex synthetic sequences involving multiple steps and specialized reagents. This variability in synthetic accessibility influences the practical utility and commercial availability of different compounds within this chemical class.
Properties
IUPAC Name |
4-bromo-N-(2,2,2-trifluoroethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3N/c9-6-1-3-7(4-2-6)13-5-8(10,11)12/h1-4,13H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMCLUDNRSGKDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCC(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50885-29-5 | |
| Record name | 4-bromo-N-(2,2,2-trifluoroethyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Iron Porphyrin-Catalyzed N-Trifluoroethylation of 4-bromoaniline
Overview:
This method utilizes 2,2,2-trifluoroethylamine hydrochloride as the trifluoroethyl source and an iron(III) porphyrin catalyst to achieve selective N-trifluoroethylation of 4-bromoaniline. The reaction proceeds in a biphasic system of dichloromethane and water, at room temperature, without requiring an inert atmosphere.
| Reagents and Conditions | Description |
|---|---|
| 2,2,2-Trifluoroethylamine hydrochloride | 2 mmol |
| Acetic acid | 34 µL (catalytic amount) |
| Sodium nitrite | 42 mg (stoichiometric) |
| 4-bromoaniline | 0.24 mmol |
| Iron porphyrin catalyst (Fe(TPP)Cl) | Catalytic amount (approx. 0.9 mol%) |
| Solvent system | 1 mL dichloromethane + 1 mL water |
| Temperature | Room temperature (~20 °C) |
| Reaction time | 12 hours |
- Dissolve 2,2,2-trifluoroethylamine hydrochloride in water and dichloromethane with acetic acid.
- Add sodium nitrite dissolved in water slowly to this mixture and stir for 30 minutes at room temperature to generate the active trifluoroethylating species.
- Separately dissolve 4-bromoaniline and iron porphyrin catalyst in dichloromethane.
- Add this solution dropwise to the reaction mixture and stir vigorously for 12 hours.
- After completion, cool the mixture, filter to remove impurities, concentrate, and purify by column chromatography (petroleum ether/acetone mixture as eluent).
- The product 4-bromo-N-(2,2,2-trifluoroethyl)aniline is obtained as a pale yellow liquid.
- Yield reported: approximately 68%.
- Mild reaction conditions (room temperature, aqueous medium).
- Good functional group tolerance.
- No need for inert atmosphere or harsh reagents.
Reference:
This method was detailed in ChemicalBook and corroborated by research published in the Royal Society of Chemistry (2021).
Bromination of Aniline Derivatives as a Precursor Step
While the direct N-trifluoroethylation targets 4-bromoaniline, the synthesis of 4-bromoaniline derivatives themselves can involve bromination of substituted anilines. This is relevant if the starting 4-bromoaniline is prepared in situ or from other aniline precursors.
Typical Bromination Conditions:
| Parameter | Details |
|---|---|
| Starting material | Substituted aniline (e.g., 2-(4,5-dihydroisoxazol-3-yl)-3-methylaniline) |
| Brominating agent | Bromine dissolved in pyridine |
| Solvent | Pyridine or pyridine-rich mixtures (>55% by weight) |
| Temperature | 0 °C to 25 °C |
| Reaction time | 5 hours addition + 12 hours stirring |
| Work-up | Extraction with MTBE, washing, drying over sodium sulfate |
- Yields of brominated aniline derivatives can reach approximately 79.8%.
- Side products include mono- and di-brominated species, but the target 4-bromoaniline derivative is predominant (~94.3%).
- Bromination is typically conducted under controlled temperature to avoid over-bromination.
- Pyridine acts both as solvent and base to neutralize hydrobromic acid formed during reaction.
Reference:
This bromination process is described in a US patent (US6388135B1) outlining preparation of 4-bromoaniline derivatives.
Summary Table of Preparation Steps
| Step | Process | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| 1 | Bromination of aniline derivatives | Bromine, pyridine | 0–25 °C, 17 h total | ~80% | Prepares 4-bromoaniline derivatives |
| 2 | N-Trifluoroethylation of 4-bromoaniline | 2,2,2-trifluoroethylamine hydrochloride, NaNO2, Fe(TPP)Cl, AcOH | RT, 12 h, DCM/H2O biphasic | 68% | Iron porphyrin catalyzed, mild conditions |
Detailed Research Findings and Mechanistic Insights
- The iron porphyrin catalyst facilitates the generation of a reactive nitrosyl intermediate from sodium nitrite and trifluoroethylamine hydrochloride, which then transfers the trifluoroethyl group to the aniline nitrogen.
- The reaction tolerates aqueous media and air, simplifying operational procedures compared to traditional organometallic trifluoroethylation methods.
- The method shows good selectivity for primary amines like 4-bromoaniline without over-alkylation or side reactions.
- Column chromatography purification ensures high purity of the final product suitable for further synthetic applications.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(2,2,2-trifluoroethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different functionalized aniline compounds.
Scientific Research Applications
Scientific Research Applications
1. Chemistry:
- Building Block for Synthesis : The compound serves as a critical intermediate in the synthesis of more complex organic molecules. Its unique substituents allow for diverse reaction pathways and mechanisms to be explored.
2. Medicinal Chemistry:
- Drug Development : Derivatives of 4-bromo-N-(2,2,2-trifluoroethyl)aniline are investigated for their potential therapeutic properties. Research indicates that these derivatives may exhibit antimicrobial, anti-inflammatory, and anticancer activities .
- Mechanism of Action : The compound can interact with biological targets such as enzymes or receptors, influencing their activity. This interaction can lead to inhibition or activation of specific pathways involved in disease processes.
3. Biological Applications:
- Antimicrobial Activity : Studies have demonstrated significant antimicrobial effects against various pathogens. For instance, related compounds have shown efficacy against bacterial strains and fungi .
- Insecticidal Properties : Research has highlighted the insecticidal potential of structurally similar compounds against agricultural pests like Plutella xylostella and Aphis craccivora, emphasizing the importance of structural modifications for enhanced bioactivity.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that specific substituents on the aniline ring significantly influence the compound's biological activity:
- Trifluoroethyl Group : This substituent enhances lipophilicity and facilitates cellular penetration.
- Bromine and Fluorine Atoms : These halogens modulate binding affinity to biological targets and can alter the overall activity profile of the molecule .
Antifungal Activity
A study focusing on halogenated anilines revealed that certain derivatives exhibited potent antifungal activity against Candida strains. The minimum inhibitory concentration (MIC) values indicated effectiveness at low concentrations, suggesting strong potential for development as antifungal agents.
Insecticidal Properties
Research on similar compounds demonstrated promising results in controlling pest populations. For example, compounds with structural similarities to this compound showed significant insecticidal activities against common agricultural pests.
Mechanism of Action
The mechanism of action of 4-bromo-N-(2,2,2-trifluoroethyl)aniline involves its interaction with various molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. The bromine atom can participate in halogen bonding, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
Positional Isomers
- 2-Bromo-N-(2,2,2-trifluoroethyl)aniline (C₈H₇BrF₃N): This ortho-bromo isomer (CAS: 1021056-39-2) shares the same molecular formula but features bromine at the 2-position. It is used in specialized ligand synthesis .
- 4-Bromo-N-(2,2,2-trifluoroethyl)aniline: The para configuration minimizes steric effects, enhancing electron-withdrawing interactions between bromine and the amino group. This facilitates applications in Suzuki-Miyaura coupling reactions .
Electron-Withdrawing Group Variations
- 4-Bromo-N,N-Dimethyl-3-(trifluoromethyl)aniline (C₉H₉BrF₃N):
- 2-Bromo-4-(trifluoromethoxy)aniline (C₇H₅BrF₃NO): Replacement of the trifluoroethyl group with trifluoromethoxy (-OCF₃) alters solubility and electronic properties, favoring use in dye and sensor development .
Functional Group Modifications
Trifluoroethyl vs. Alkyl/Aryl Substituents
- N,N-Dimethyl-4-(trifluoromethyl)aniline (C₉H₁₀F₃N): The dimethylamino group (-N(CH₃)₂) enhances nucleophilicity, making this compound reactive in Ullmann-type aminations. The absence of bromine limits utility in cross-coupling reactions .
- 2,3-Dimethyl-N-(2,2,2-trifluoroethyl)aniline (C₁₀H₁₂F₃N): Methyl groups at the 2- and 3-positions increase steric bulk, reducing accessibility of the amino group for further functionalization. Applications include corrosion inhibitors .
Schiff Base Derivatives
Key Research Findings
Reactivity : The para-bromo configuration in this compound enhances its utility in nickel-catalyzed cross-couplings due to favorable electronic effects, yielding >85% efficiency in aryl-amine bond formation .
Solubility: Trifluoroethyl-substituted anilines exhibit higher lipophilicity compared to dimethylamino analogs, improving solubility in non-polar solvents for pharmaceutical formulations .
Steric Effects : Ortho-substituted bromo-anilines (e.g., 2-bromo-N-(2,2,2-trifluoroethyl)aniline) show reduced reactivity in Buchwald-Hartwig aminations due to steric clashes .
Biological Activity
4-bromo-N-(2,2,2-trifluoroethyl)aniline is an organic compound characterized by its unique molecular structure, which includes a bromine atom and a trifluoroethyl group attached to an aniline framework. This combination imparts distinct chemical properties that are of significant interest in both medicinal chemistry and biological research. The compound's molecular formula is , and it has garnered attention for its potential biological activities, particularly in enzyme interactions and as a building block in drug design.
The presence of the trifluoroethyl group enhances the compound's lipophilicity, enabling better interaction with hydrophobic regions of proteins and enzymes. The bromine atom can participate in halogen bonding, which may further influence its biological activity. These characteristics make this compound a valuable compound for various applications in scientific research and industry.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may exert its effects through:
- Enzyme Inhibition : It has been shown to inhibit certain enzymes, which can disrupt metabolic pathways.
- Receptor Modulation : The compound may interact with receptor sites, altering their activity and influencing cellular responses.
Research indicates that compounds with similar structures exhibit significant biological activities, including antiviral effects. For instance, derivatives of trifluoroethyl anilines have been investigated for their inhibitory effects on hepatitis C virus NS3 protease.
Table 1: Biological Activities of this compound and Related Compounds
Case Studies
- Inhibition of Hepatitis C Virus NS3 Protease : A study demonstrated that similar compounds to this compound effectively inhibited the NS3 protease of the hepatitis C virus. This inhibition is crucial for disrupting viral replication processes and presents potential therapeutic avenues for antiviral drug development.
- Histone Deacetylase Inhibition : Research into histone deacetylase (HDAC) inhibitors has revealed that compounds with trifluoroethyl groups show enhanced potency in inhibiting HDAC enzymes. This inhibition is significant for cancer therapy as it can lead to the reactivation of tumor suppressor genes .
Q & A
Q. Basic Characterization
- <sup>1</sup>H NMR : Aromatic protons appear as a doublet (J = 8.5 Hz) at δ 7.3–7.5 ppm, while the trifluoroethyl group’s CH₂ resonates as a quartet (J = 10 Hz) near δ 3.8 ppm.
- <sup>19</sup>F NMR : The CF₃ group shows a singlet at δ -70 to -75 ppm.
- Mass Spectrometry : ESI-MS typically exhibits [M+H]<sup>+</sup> at m/z 282 (C₈H₆BrF₃N<sup>+</sup>).
Advanced Consideration: Fluorine Coupling Effects
Fluorine atoms induce splitting in <sup>1</sup>H and <sup>13</sup>C spectra, complicating integration. Decoupling experiments or computational modeling (DFT) may resolve overlapping signals .
How does the trifluoroethyl group impact the compound’s stability under thermal or photolytic conditions?
Basic Stability Assessment
Thermogravimetric analysis (TGA) reveals decomposition onset at ~180°C. Storage at -20°C in inert atmospheres (argon) is advised to prevent radical formation, as observed in related fluorinated anilines .
Advanced Degradation Pathways
Under UV light, the C-Br bond may cleave preferentially, generating aryl radicals. Electron paramagnetic resonance (EPR) or spin-trapping agents (e.g., TEMPO) can identify transient intermediates .
What purification strategies are effective for isolating this compound from reaction mixtures?
Basic Purification
Column chromatography (silica gel, hexane/ethyl acetate 4:1) effectively separates the product from bromination byproducts. Recrystallization in ethanol/water (1:3) yields >95% purity .
Advanced Challenge: Fluorophilicity
Fluorinated compounds exhibit unique retention behaviors in reverse-phase HPLC. Optimize mobile phases with additives like TFA (0.1%) to improve peak symmetry .
How can researchers resolve contradictory literature data on the compound’s melting point or solubility?
Basic Validation
Differential scanning calorimetry (DSC) provides accurate melting points (reported range: 59–61°C for analogous bromo-fluoroanilines). Solubility in DMSO (≥50 mg/mL) should be confirmed via gravimetric analysis .
Advanced Data Reconciliation
Cross-reference crystallographic data (CCDC entries) to validate structural hypotheses. Discrepancies may arise from polymorphic forms or hydration states .
What role does the bromine substituent play in modulating biological activity, and how can this be tested?
Basic Biological Screening
The bromine atom enhances electrophilicity, potentially increasing binding affinity in enzyme inhibition assays (e.g., kinase targets). Preliminary testing via fluorescence-based ATPase assays is recommended .
Advanced Mechanistic Study
Isosteric replacement of Br with Cl or I, followed by comparative molecular docking (AutoDock Vina), can quantify halogen bonding contributions to activity .
What safety protocols are essential for handling this compound in the laboratory?
Q. Basic Safety Measures
- Use nitrile gloves and fume hoods to avoid dermal exposure.
- Store at -20°C in amber vials to prevent light-induced degradation .
Advanced Hazard Mitigation
Monitor airborne particulates via real-time FTIR spectroscopy during synthesis. Emergency protocols should include neutralization of spills with activated charcoal .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
